Product packaging for L-Ornithine hydrochloride(Cat. No.:CAS No. 20724-48-5)

L-Ornithine hydrochloride

Cat. No.: B7775973
CAS No.: 20724-48-5
M. Wt: 168.62 g/mol
InChI Key: GGTYBZJRPHEQDG-WCCKRBBISA-N
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Description

Historical Perspectives on L-Ornithine Research

The discovery of L-ornithine dates back to 1877 by Jaffé, who first isolated it from the excrement of chickens, hence its name derived from the Greek word "ornis," meaning bird. biocrates.commerckmillipore.com A pivotal moment in understanding its biological significance came in 1932 when Hans Krebs and his student Kurt Henseleit identified the urea (B33335) cycle, also known as the ornithine cycle. biocrates.com This was the first metabolic cycle to be fully described, and it highlighted L-ornithine's essential role as an intermediate. biocrates.com The complete laboratory notebooks of Krebs and Henseleit have been preserved, providing a detailed record of this landmark discovery. biocrates.com

Academic Context of L-Ornithine Hydrochloride within Amino Acid Metabolism

L-ornithine is a central figure in nitrogen metabolism. creative-proteomics.comwikipedia.org It is synthesized in the human body, primarily in the liver and kidneys, through the hydrolysis of L-arginine by the enzyme arginase, which also produces urea. creative-proteomics.compatsnap.com This reaction is the final step of the urea cycle, a critical pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid breakdown. creative-proteomics.compatsnap.com

Once produced, L-ornithine is transported into the mitochondria where it reacts with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). wikipedia.orgpatsnap.com This is a key step for the continuation of the urea cycle. creative-proteomics.com L-ornithine acts as a catalyst in this cycle, being regenerated at the end to start the process anew. wikipedia.orgbiocrates.com

Beyond the urea cycle, L-ornithine serves as a precursor for the synthesis of other important molecules. patsnap.commetwarebio.com It can be converted to polyamines like putrescine, spermidine (B129725), and spermine (B22157), which are vital for cell division, DNA stabilization, and tissue growth. creative-proteomics.compatsnap.com L-ornithine is also a precursor for the amino acids proline and glutamate (B1630785). merckmillipore.compatsnap.com

The metabolism of L-ornithine is complex and interconnected with various metabolic pathways. metwarebio.comnih.gov For instance, ornithine aminotransferase (OAT) is a key enzyme that can catalyze the conversion of L-ornithine to glutamate-5-semialdehyde and glutamate, linking it to glutamate metabolism. nih.gov The direction of this reaction depends on the relative concentrations of the substrates. nih.gov

Physicochemical Properties of this compound

Property Value
Chemical Formula C5H13ClN2O2
Molecular Weight 168.62 g/mol nih.gov
Melting Point 245°C (decomposes) lktlabs.com
Solubility Soluble in water and alcohol lktlabs.com
Appearance White crystalline powder vulcanchem.com
IUPAC Name (2S)-2,5-diaminopentanoic acid;hydrochloride nih.gov
CAS Number 3184-13-2 lktlabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2 B7775973 L-Ornithine hydrochloride CAS No. 20724-48-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;hydrochloride
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InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
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InChI Key

GGTYBZJRPHEQDG-WCCKRBBISA-N
Source PubChem
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Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
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Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13ClN2O2
Source PubChem
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Related CAS

6211-16-1
Record name L-Ornithine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID50858851
Record name L-Ornithine monohydrochloride
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Molecular Weight

168.62 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma
Record name L-Ornithine monohydrochloride
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Record name L-Ornithine monochlorohydrate
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Solubility

Soluble in water, Very slightly soluble (in ethanol)
Record name L-Ornithine monochlorohydrate
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CAS No.

3184-13-2
Record name Ornithine hydrochloride
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Record name Ornithine L- monohydrochloride
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Record name L-Ornithine, hydrochloride (1:1)
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Record name L-(+)-2,5-diaminopentanoic acid
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Record name ORNITHINE HYDROCHLORIDE
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Biochemical Pathways and Metabolic Interconnections of L Ornithine Hydrochloride

L-Ornithine Biosynthesis and Catabolism

The cellular concentration of L-ornithine is meticulously regulated through its synthesis from L-arginine and its subsequent catabolism, which links it to the metabolic fates of glutamate (B1630785) and proline.

Arginine-Ornithine Cycle Dynamics and Arginase Activity

L-ornithine is primarily synthesized from the amino acid L-arginine in a reaction catalyzed by the enzyme arginase. ebi.ac.uknih.gov This manganese-dependent enzyme hydrolyzes L-arginine to yield L-ornithine and urea (B33335). ebi.ac.uk This reaction is the final step of the urea cycle, and the L-ornithine produced can then re-enter the cycle. nih.gov The activity of arginase is crucial for regulating the cellular levels of both arginine and ornithine, thereby influencing various metabolic pathways that depend on these amino acids. ebi.ac.uk

The dynamics of the arginine-ornithine cycle are essential for processes beyond the urea cycle, including the synthesis of proline and polyamines, which are critical for cell proliferation and collagen formation. nih.gov

Ornithine Aminotransferase (OAT) in Glutamate Metabolism and Proline Synthesis

The catabolism of L-ornithine is principally mediated by the mitochondrial enzyme ornithine aminotransferase (OAT). nih.govportlandpress.com OAT catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and L-glutamate. nih.govuniprot.org This reaction positions OAT at a critical juncture between amino acid and nitrogen metabolism. nih.gov

Glutamate-γ-semialdehyde can spontaneously cyclize to form Δ¹-pyrroline-5-carboxylate (P5C). nih.gov P5C is a key intermediate that can then be converted to proline by the enzyme pyrroline-5-carboxylate reductase. nih.govnih.gov Therefore, OAT provides a direct link between the catabolism of ornithine and the synthesis of proline. nih.gov While glutamate is a primary precursor for proline biosynthesis, studies have demonstrated that ornithine can serve as a significant source for proline formation. nih.gov The reversible nature of the OAT-catalyzed reaction also allows for the synthesis of ornithine from glutamate under certain cellular conditions. portlandpress.com

Table 1: Key Enzymes in L-Ornithine Biosynthesis and Catabolism

Enzyme Substrate(s) Product(s) Metabolic Pathway
Arginase L-Arginine, H₂O L-Ornithine, Urea Urea Cycle
Ornithine Aminotransferase (OAT) L-Ornithine, α-Ketoglutarate Glutamate-γ-semialdehyde, L-Glutamate Amino Acid Catabolism/Synthesis
Pyrroline-5-Carboxylate (P5C) Reductase Δ¹-Pyrroline-5-carboxylate, NAD(P)H L-Proline, NAD(P)⁺ Proline Biosynthesis

L-Ornithine Hydrochloride's Role in Nitrogen Metabolism and Ammonia (B1221849) Detoxification

This compound plays a central and indispensable role in the management of nitrogenous waste, particularly in the detoxification of ammonia, a toxic byproduct of amino acid catabolism. nbinno.comnbinno.comcreative-proteomics.com

Mechanism within the Urea Cycle (Ornithine Cycle)

The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the conversion of highly toxic ammonia into the less toxic compound urea, which is then excreted from the body. nbinno.comcreative-proteomics.com This cycle occurs predominantly in the liver. nbinno.com L-ornithine acts as a crucial carrier molecule within this cycle. nbinno.com

The first committed step of the urea cycle is the synthesis of carbamoyl (B1232498) phosphate (B84403) from ammonia, bicarbonate, and ATP, a reaction catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS1). youtube.comnih.gov The activity of CPS1 is the rate-limiting step of the urea cycle and is allosterically activated by N-acetylglutamate (NAG). youtube.comnih.gov NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase. The presence of NAG is an absolute requirement for CPS1 activity, signaling an excess of nitrogen that needs to be channeled into the urea cycle. nih.gov While L-ornithine does not directly activate CPS1, its availability is essential for the subsequent steps of the cycle, ensuring the efficient removal of the carbamoyl phosphate produced.

Once carbamoyl phosphate is synthesized, it enters the second reaction of the urea cycle, which is catalyzed by Ornithine Transcarbamylase (OTC). wikipedia.orgfrontiersin.org OTC is also a mitochondrial enzyme that facilitates the transfer of the carbamoyl group from carbamoyl phosphate to L-ornithine. wikipedia.orgnih.gov This reaction forms L-citrulline and releases an inorganic phosphate. wikipedia.org L-ornithine serves as the acceptor of the carbamoyl group, and its availability is a determining factor for the rate of this reaction. creative-proteomics.com The L-citrulline formed is then transported out of the mitochondria into the cytosol for the subsequent reactions of the urea cycle. The regeneration of L-ornithine in the final step of the cycle allows it to be transported back into the mitochondria to continue its role as a carrier molecule. nih.gov

Table 2: Steps of the Urea Cycle Involving L-Ornithine

Step Enzyme Substrates Products Location
1 Carbamoyl Phosphate Synthetase I (CPS1) NH₄⁺, HCO₃⁻, 2ATP Carbamoyl phosphate, 2ADP, Pi Mitochondria
2 Ornithine Transcarbamylase (OTC) Carbamoyl phosphate, L-Ornithine L-Citrulline, Pi Mitochondria
3 Argininosuccinate Synthetase L-Citrulline, Aspartate, ATP Argininosuccinate, AMP, PPi Cytosol
4 Argininosuccinate Lyase Argininosuccinate L-Arginine, Fumarate Cytosol
5 Arginase L-Arginine, H₂O L-Ornithine, Urea Cytosol

Glutamine Synthesis Pathways

L-ornithine is intricately linked to the synthesis of glutamine, a conditionally essential amino acid with a myriad of physiological roles, including nitrogen transport, immune function, and nucleotide synthesis. The primary connection between L-ornithine and glutamine synthesis is established through the production of glutamate, the direct precursor of glutamine.

The key enzyme mediating the conversion of L-ornithine to a glutamate precursor is ornithine aminotransferase (OAT) . This mitochondrial enzyme catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to produce L-glutamate-γ-semialdehyde (GSA) and L-glutamate. GSA is in spontaneous equilibrium with Δ1-pyrroline-5-carboxylate (P5C). P5C can then be further metabolized to glutamate.

Subsequently, the enzyme glutamine synthetase catalyzes the ATP-dependent amidation of glutamate to form glutamine. This reaction is a primary pathway for ammonia detoxification in many tissues. The provision of glutamate from L-ornithine catabolism is particularly significant in metabolic states characterized by high protein turnover, such as a high-protein diet, where it supports the safe disposal of excess nitrogen as glutamine.

Conversely, glutamine can also serve as a precursor for the de novo synthesis of ornithine. This pathway is particularly active in certain cell types, such as endothelial cells and some cancer cells, where glutamine is converted to glutamate, which is then processed through the action of pyrroline-5-carboxylate synthase to ultimately yield ornithine. This bidirectional relationship underscores the dynamic interplay between L-ornithine and glutamine metabolism.

Table 1: Key Enzymes in the L-Ornithine-Mediated Glutamine Synthesis Pathway

Enzyme Abbreviation Function
Ornithine Aminotransferase OAT Catalyzes the conversion of L-ornithine to L-glutamate-γ-semialdehyde, a precursor of glutamate.
Glutamine Synthetase GS Catalyzes the formation of glutamine from glutamate and ammonia.
Pyrroline-5-Carboxylate Synthase P5CS Involved in the synthesis of ornithine from glutamine in specific cell types.

Polyamine Biosynthesis from this compound

This compound is the direct and essential precursor for the biosynthesis of polyamines, a class of aliphatic polycations that are indispensable for a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The major polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157).

The initial and rate-limiting step in polyamine biosynthesis is the decarboxylation of L-ornithine to form the diamine putrescine . nih.govnih.govnih.govnih.govmdpi.comnih.gov This irreversible reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) . nih.govnih.govnih.govnih.govmdpi.comnih.gov ODC is a highly regulated enzyme with a very short half-life, allowing for rapid changes in polyamine production in response to cellular signals. nih.gov

Following the formation of putrescine, the higher polyamines, spermidine and spermine , are synthesized through the sequential addition of aminopropyl groups. nih.govnih.govnih.govoup.com These aminopropyl moieties are derived from S-adenosylmethionine (SAM) after its decarboxylation by S-adenosylmethionine decarboxylase (SAMDC).

Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated SAM (dcSAM) to putrescine, forming spermidine. Subsequently, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine. nih.govnih.govnih.govoup.com

The intracellular concentrations of polyamines are tightly regulated to ensure normal cellular function, as both depletion and excess can be cytotoxic. nih.govnih.govnih.govnih.gov This regulation occurs at multiple levels, including the biosynthesis, catabolism, and transport of polyamines.

A key regulatory mechanism is the feedback inhibition of ODC activity by polyamines. High levels of spermidine and spermine induce the synthesis of a protein called antizyme . Antizyme binds to ODC, targeting it for degradation by the 26S proteasome, thereby reducing putrescine synthesis.

Polyamines are essential for cellular proliferation. nih.govnih.govnih.govnih.gov They are involved in stabilizing DNA and RNA structures, modulating gene expression, and regulating protein synthesis. Consequently, rapidly dividing cells exhibit high levels of ODC activity and polyamine synthesis.

Table 2: Overview of the Polyamine Biosynthesis Pathway from L-Ornithine

Step Precursor(s) Enzyme Product
1 L-Ornithine Ornithine Decarboxylase (ODC) Putrescine
2 Putrescine, Decarboxylated S-adenosylmethionine (dcSAM) Spermidine Synthase Spermidine
3 Spermidine, Decarboxylated S-adenosylmethionine (dcSAM) Spermine Synthase Spermine

Interactions with Other Amino Acid Metabolism Pathways

The metabolic fate of L-ornithine is not limited to glutamine and polyamine synthesis; it also serves as a crucial precursor for other amino acids, most notably proline, which has significant implications for the synthesis of structural proteins like collagen.

L-ornithine can be converted to proline , an amino acid essential for the structure and function of collagen. oup.comnih.govnih.govbohrium.commdpi.com This conversion is initiated by the enzyme ornithine aminotransferase (OAT) , the same enzyme involved in the pathway leading to glutamate. OAT converts L-ornithine to L-glutamate-γ-semialdehyde (GSA), which is in equilibrium with Δ1-pyrroline-5-carboxylate (P5C). oup.comnih.govnih.govbohrium.commdpi.com

P5C is a direct precursor of proline. The enzyme pyrroline-5-carboxylate reductase (PYCR) then reduces P5C to proline. This pathway is particularly important in tissues with high rates of collagen synthesis, such as in wound healing. nih.gov During tissue repair, there is an increased demand for proline to support the synthesis of new collagen fibers, and the conversion of L-ornithine to proline contributes significantly to meeting this demand. nih.gov

Collagen is the most abundant protein in mammals and is characterized by a unique triple-helical structure stabilized by a high content of proline and hydroxyproline (B1673980) residues. Therefore, the synthesis of proline from L-ornithine is a critical step in providing the necessary building blocks for collagen production and maintaining the integrity of connective tissues.

Table 3: L-Ornithine as a Precursor for Proline Synthesis

Metabolite Role in the Pathway
L-Ornithine Initial precursor
Ornithine Aminotransferase (OAT) Enzyme catalyzing the first step
L-Glutamate-γ-semialdehyde (GSA) / Δ1-Pyrroline-5-carboxylate (P5C) Intermediate compound
Pyrroline-5-carboxylate Reductase (PYCR) Enzyme catalyzing the final step
Proline Final product and collagen precursor

Glutamate Metabolism

This compound is intricately linked with glutamate metabolism, primarily through the action of the mitochondrial enzyme Ornithine Aminotransferase (OAT). This connection establishes a critical metabolic crossroads, linking the urea cycle with the tricarboxylic acid (TCA) cycle and the metabolism of several key amino acids. nih.govresearchgate.net

The central reaction governing this interconnection is the reversible transamination catalyzed by OAT (E.C. 2.6.1.13). nih.gov In this reaction, the δ-amino group of L-ornithine is transferred to α-ketoglutarate, an intermediate of the TCA cycle. This process yields L-glutamate-γ-semialdehyde (GSA) and L-glutamate. reactome.orgreactome.org GSA exists in spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). cambridge.org The reaction requires pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as an essential cofactor. wikipedia.orgufp.pt

The direction of this reversible reaction is tissue-specific and depends on the metabolic state of the cell. cambridge.org In most tissues, such as the liver and kidney, the equilibrium of the OAT-catalyzed reaction favors the degradation of L-ornithine to produce glutamate and GSA. nih.govcambridge.org The equilibrium constant (K) for this reaction, which favors ornithine degradation, has been experimentally determined to be between 50 and 70. nih.gov This pathway allows for the catabolism of excess ornithine and contributes to the cellular pool of glutamate, a key neurotransmitter and a central molecule in nitrogen metabolism. nih.govnih.gov

Conversely, under conditions where GSA is in excess or ornithine concentrations are very low, the reaction can proceed in the reverse direction to synthesize L-ornithine. nih.govreactome.org This makes glutamate a precursor for the biosynthesis of L-ornithine, which is, in turn, a precursor for the synthesis of arginine and proline. frontiersin.orgnih.govnih.gov The synthesis of L-ornithine from glutamate involves several enzymatic steps, starting with the conversion of α-ketoglutarate to glutamate by glutamate dehydrogenase. frontiersin.orgnih.gov

This bidirectional link is of significant metabolic importance. The conversion of ornithine to glutamate provides a direct connection between the urea cycle, where ornithine is a key intermediate, and the broader amino acid and energy metabolism pathways. researchgate.netthemedicalbiochemistrypage.org By converting ornithine to α-ketoglutarate (via glutamate dehydrogenase), the carbon skeleton of ornithine can be funneled into the TCA cycle for energy production. themedicalbiochemistrypage.orgbasicmedicalkey.com Research has shown that in specific brain regions, ornithine can serve as a precursor for the neurotransmitter pool of glutamate, highlighting the pathway's role in neuronal function. nih.govdocumentsdelivered.com

The regulation of this pathway occurs at multiple levels. The biosynthesis of L-ornithine from glutamate is subject to feedback inhibition by downstream products such as L-arginine and L-citrulline, which can inhibit the enzyme N-acetylglutamate kinase. frontiersin.orgnih.gov

The table below summarizes the key components of the primary reaction linking L-ornithine and glutamate metabolism.

FeatureDescription
Enzyme Ornithine Aminotransferase (OAT) nih.gov
EC Number 2.6.1.13 nih.gov
Cellular Location Mitochondrial Matrix nih.govwikipedia.org
Cofactor Pyridoxal-5'-phosphate (PLP) cambridge.orgwikipedia.org
Substrates L-Ornithine, α-Ketoglutarate reactome.org
Products L-Glutamate-γ-semialdehyde (GSA), L-Glutamate reactome.org
Reversibility The reaction is reversible, with the direction dependent on substrate and product concentrations. nih.govreactome.org
Metabolic Link Connects the Urea Cycle with the Tricarboxylic Acid (TCA) Cycle. researchgate.net

Cellular and Molecular Mechanisms Mediated by L Ornithine Hydrochloride

Regulation of Growth Hormone Secretion and Related Anabolic Pathways

L-ornithine has been shown to stimulate the release of growth hormone (GH), a key regulator of growth and metabolism. nih.govscirp.org This effect is mediated through complex interactions with the neuroendocrine system, including the ghrelin system and the modulation of insulin-like growth factor-1 (IGF-1).

Involvement of Ghrelin System

Research indicates that L-ornithine's stimulatory effect on GH secretion is dependent on the ghrelin system. nih.govresearchgate.net Ghrelin, a peptide hormone primarily produced by the stomach, is a potent stimulator of GH release. nih.gov Studies in rats have demonstrated that the GH-releasing activity of intraduodenally administered L-ornithine is blocked by a ghrelin receptor antagonist, [d-Lys³]-GHRP-6. nih.govresearchgate.net Interestingly, L-ornithine itself does not appear to have an affinity for the ghrelin receptor, suggesting an indirect mechanism of action. nih.gov

The proposed mechanism involves L-ornithine stimulating the release of ghrelin, which in turn activates its receptor to promote GH secretion. nih.gov Evidence for this includes the finding that intraduodenal administration of L-ornithine increases ghrelin mRNA expression in the duodenum. nih.gov Furthermore, the GH-releasing activity induced by L-ornithine is inhibited by propranolol, a β-adrenergic receptor antagonist, indicating the involvement of the sympathetic nervous system in mediating ghrelin release. nih.gov

The timing of the GH response to L-ornithine administration can vary. In rats, intraduodenal administration leads to a rapid increase in plasma GH levels within 15 minutes. nih.govresearchgate.net However, in mice, oral administration results in a more delayed response, with plasma GH levels increasing about 150 minutes after administration. nih.gov This delayed response is also blocked by a ghrelin receptor antagonist, suggesting a common underlying mechanism involving the ghrelin system. nih.govresearchgate.net

Insulin-like Growth Factor-1 (IGF-1) Modulation

L-ornithine supplementation has been associated with increased serum levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of the anabolic effects of GH. researchgate.netnih.govsemanticscholar.org In a study involving strength-trained athletes, supplementation with arginine and ornithine during a 3-week heavy-resistance training program resulted in significant increases in both GH and IGF-1 serum levels. nih.govsemanticscholar.org

A study on healthy Japanese individuals found that a composite supplement containing fish-derived collagen peptide and ornithine increased plasma IGF-1 levels after 8 weeks of supplementation. nih.gov This suggests a potential synergistic effect of ornithine and other compounds on IGF-1 production. The GH/IGF-1 axis is a critical component of muscle tissue response to resistance training, and the observed increases in GH and IGF-1 with ornithine supplementation may play a role in this process. researchgate.netnih.gov

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are involved in a wide range of cellular processes. L-ornithine has been shown to influence mitochondrial function, including membrane potential, the production of reactive oxygen species (ROS), and intracellular calcium homeostasis.

Impact on Mitochondrial Membrane Potential

The effect of L-ornithine on mitochondrial membrane potential appears to be context-dependent. In models of Parkinson's disease using human neuroblastoma cells, L-Ornithine L-Aspartate (LOLA) was found to counteract mitochondrial depolarization induced by toxins like rotenone (B1679576) and 6-hydroxydopamine. nih.gov This suggests a protective effect of ornithine on mitochondrial membrane potential under conditions of cellular stress.

Conversely, in studies with menadione-stressed rat cortical astrocytes, ornithine was found to decrease the mitochondrial membrane potential. researchgate.net This indicates that under certain conditions, particularly in the presence of oxidative stress, ornithine may contribute to mitochondrial dysfunction. It is important to note that a defect in the transport of ornithine across the inner mitochondrial membrane can lead to hyperornithinemia and is associated with mitochondrial dysfunction. nih.gov

Modulation of Reactive Oxygen Species (ROS) Production

L-ornithine's effect on the production of reactive oxygen species (ROS) is also multifaceted. In a study on human proximal tubular cells, L-ornithine demonstrated a protective effect by reducing hydrogen peroxide-induced ROS production. nih.gov This suggests an antioxidant role for ornithine in certain cell types.

However, other studies have reported that L-ornithine can induce ROS generation. For instance, in pancreatic acinar cells and primary brain endothelial cells, L-ornithine was found to cause a significant elevation in ROS production. researchgate.net This pro-oxidant effect may be dependent on the concentration of ornithine and the specific cellular environment.

Effects of L-Ornithine on ROS Production in Different Cell Types
Cell TypeEffect on ROS ProductionExperimental Context
Human Proximal Tubular CellsProtective (Reduces ROS)Hydrogen peroxide-induced oxidative stress nih.gov
Pancreatic Acinar CellsInduces ROS ProductionHigh concentrations of L-ornithine researchgate.net
Primary Brain Endothelial CellsInduces ROS ProductionProlonged treatment with L-ornithine researchgate.net

Intracellular Calcium Homeostasis

L-ornithine has been shown to modulate intracellular calcium ([Ca²⁺]i) homeostasis, a critical factor in cellular signaling and function. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org In models of Parkinson's disease, L-Ornithine L-Aspartate (LOLA) was found to reduce cytosolic [Ca²⁺] by increasing the expression and activity of sodium-calcium exchangers (NCXs). nih.govnih.gov This effect was linked to LOLA's ability to modulate nitric oxide (NO) production. nih.govnih.gov

In human proximal tubular cells, L-ornithine activates Ca²⁺ signaling, which may contribute to its protective functions in these cells. nih.gov The interplay between mitochondrial dysfunction, oxidative stress, and altered intracellular Ca²⁺ homeostasis is a key factor in cellular pathology, and ornithine's ability to influence these processes highlights its potential role in maintaining cellular health. nih.govnih.gov

Summary of L-Ornithine's Effects on Cellular Mechanisms
Cellular ProcessObserved Effect of L-OrnithineKey Mediators
Growth Hormone SecretionStimulation nih.govscirp.orgnih.govGhrelin System, Sympathetic Nervous System nih.gov
IGF-1 LevelsIncrease researchgate.netnih.govsemanticscholar.orgnih.govGrowth Hormone Axis researchgate.netnih.gov
Mitochondrial Membrane PotentialProtective or Detrimental (Context-Dependent) nih.govresearchgate.netCellular Stress Conditions nih.govresearchgate.net
ROS ProductionAntioxidant or Pro-oxidant (Context-Dependent) nih.govresearchgate.netCell Type, Ornithine Concentration nih.govresearchgate.net
Intracellular Calcium HomeostasisModulation nih.govnih.govnih.govSodium-Calcium Exchangers, Nitric Oxide nih.govnih.gov

Ornithine Transporter 1 (Ornithine Translocase)

Ornithine Transporter 1 (ORNT1), also known as ornithine translocase or solute carrier family 25 member 15 (SLC25A15), is a critical protein embedded in the inner mitochondrial membrane. uniprot.orgmedlineplus.govgenecards.org Its primary function is to facilitate the transport of L-ornithine from the cytosol into the mitochondrial matrix. medlineplus.govgenecards.orgwikipedia.org This transport is essential for the proper functioning of the urea (B33335) cycle, a vital metabolic pathway that occurs predominantly in liver cells to detoxify ammonia (B1221849) by converting it into urea. uniprot.orgmedlineplus.govmedlineplus.gov

The transporter operates as an antiporter, exchanging cytosolic L-ornithine for mitochondrial L-citrulline. uniprot.orgnih.gov This electroneutral exchange is a crucial link between the cytosolic and mitochondrial reactions of the urea cycle. uniprot.org Specifically, L-ornithine entering the mitochondria is a substrate for ornithine transcarbamylase, which catalyzes its reaction with carbamoyl (B1232498) phosphate (B84403) to produce L-citrulline. The newly synthesized L-citrulline is then transported out to the cytosol by ORNT1 in exchange for another molecule of L-ornithine. uniprot.orgnih.gov

Mutations in the SLC25A15 gene can lead to a dysfunctional or absent ORNT1 protein, causing a rare autosomal recessive disorder known as hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome. medlineplus.govnih.govwikipedia.org This condition impairs the urea cycle, leading to the accumulation of toxic ammonia in the blood (hyperammonemia) and elevated levels of ornithine (hyperornithinemia). medlineplus.govmedlineplus.gov

Cellular Transport Mechanisms and Permeability

The movement of L-ornithine across cellular membranes is a mediated process, relying on specific transporter proteins. These transporters are crucial for making L-ornithine available for various metabolic processes within different cells and tissues.

Cationic Amino Acid Transporter 1 (CAT1), encoded by the SLC7A1 gene, is a high-affinity, low-capacity transporter responsible for the cellular uptake of cationic amino acids, including L-ornithine, L-arginine, and L-lysine. uniprot.orgmdpi.com This transporter is part of the system y+ transport system and is widely distributed in non-hepatic tissues. uniprot.orgmdpi.com CAT1 facilitates the movement of these amino acids across the plasma membrane down their electrochemical gradient. mdpi.com Its presence is crucial in various cell types for processes that depend on the availability of these basic amino acids.

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system. nih.gov The transport of L-ornithine across the BBB is a carrier-mediated process. arvojournals.org Studies have indicated the involvement of CAT1 in the transport of L-ornithine across the BBB. arvojournals.orgnih.gov This transporter is present on both the luminal (blood-facing) and abluminal (brain-facing) membranes of the brain capillary endothelial cells that constitute the BBB. nih.gov The presence of CAT1 allows for the facilitated diffusion of L-ornithine into the brain. arvojournals.org Research using in vivo and in vitro models has shown that the uptake of L-ornithine into the brain and retina is inhibited by other cationic amino acids like L-arginine, which is consistent with the substrate specificity of CAT1. arvojournals.orgelsevierpure.com

Gene Expression and Proteomic Responses

Ornithine Decarboxylase 1 (ODC1): ODC1 is the rate-limiting enzyme in the biosynthesis of polyamines, converting L-ornithine to putrescine. nih.govwikipedia.org The expression of the ODC1 gene is tightly regulated at the transcriptional level and is responsive to various growth stimuli. nih.govoup.com While L-ornithine is the substrate for ODC1, the regulation of ODC1 transcription is complex and influenced by oncogenes like Myc. wikipedia.org

Carbamoyl Phosphate Synthetase I (CPS1): CPS1 catalyzes the first committed step of the urea cycle, the synthesis of carbamoyl phosphate. The transcriptional regulation of the CPS1 gene is crucial for ammonia detoxification. nih.gov Its expression is primarily controlled by liver-enriched transcription factors. nih.gov Nutritional status, such as a high-protein diet, can influence the expression of urea cycle enzymes.

Ornithine Transcarbamylase (OTC): OTC is a key mitochondrial enzyme in the urea cycle that converts L-ornithine and carbamoyl phosphate into L-citrulline. nih.govwikipedia.org The expression of the OTC gene is tissue-specific, with high levels in the liver and small intestine. nih.govwikipedia.org Its transcription is regulated by a promoter and an enhancer element, which are influenced by the nutritional state of the organism. nih.gov For example, a high-protein diet has been shown to increase OTC mRNA and protein levels. nih.gov

L-ornithine plays a multifaceted role in protein metabolism. Although it is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation, it significantly influences both protein synthesis and degradation pathways. creative-proteomics.com

L-ornithine can stimulate tissue protein synthesis. nih.govresearchgate.net This effect may be mediated through the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1) pathway, a central regulator of protein synthesis. nih.gov Some studies suggest that L-ornithine, similar to its metabolite citrulline, can activate downstream targets of mTORC1, thereby promoting the initiation of protein synthesis. nih.gov

Furthermore, L-ornithine is intrinsically linked to protein degradation through its central role in the urea cycle. The breakdown of amino acids from proteins releases nitrogen, which is converted to ammonia. The urea cycle, for which L-ornithine is an essential intermediate, is the primary pathway for the disposal of this excess nitrogen. creative-proteomics.commerckmillipore.com By facilitating the removal of ammonia, L-ornithine supports the continuous catabolism of amino acids, which is a fundamental aspect of protein turnover.

Cellular Signaling Pathways (e.g., mTORC1, NF-κB, HPA axis)

L-Ornithine hydrochloride, a salt of the non-proteinogenic amino acid L-ornithine, participates in and modulates several key cellular signaling pathways. Its influence extends to pathways that govern protein synthesis, cellular metabolism, and the physiological stress response. Research has specifically highlighted its interactions with the mammalian target of rapamycin complex 1 (mTORC1), nuclear factor-kappa B (NF-κB), and the hypothalamic-pituitary-adrenal (HPA) axis.

mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. L-ornithine has been identified as a molecule that can activate this pathway, thereby promoting the synthesis of proteins. Studies using primary cultured cells from rat livers demonstrated that treatment with L-ornithine enhanced the phosphorylation of several key downstream targets of mTORC1. This effect was also observed in vivo, where oral administration of L-ornithine to rats augmented the phosphorylation of these targets in the liver.

The involvement of mTORC1 is confirmed by experiments using rapamycin, a specific inhibitor of mTOR. When the liver cells were pretreated with rapamycin, the phosphorylation-enhancing effects of L-ornithine were blocked, indicating that L-ornithine's influence on protein synthesis is mediated through the mTORC1 signaling cascade.

Table 1: Effect of L-Ornithine on mTORC1 Downstream Targets in Rat Liver Cells This table summarizes the observed effects of L-ornithine on the phosphorylation of key proteins in the mTORC1 signaling pathway, based on in vitro studies.

Target ProteinFunction in Protein SynthesisObserved Effect of L-Ornithine TreatmentEffect of Rapamycin Pretreatment
p70S6K Phosphorylates the S6 ribosomal protein, enhancing translation of specific mRNAs.Increased phosphorylation.Effect blocked completely.
S6 A component of the 40S ribosomal subunit; its phosphorylation promotes translation.Increased phosphorylation.Effect blocked completely.
4EBP1 When unphosphorylated, it inhibits translation initiation. Phosphorylation by mTORC1 releases this inhibition.Increased phosphorylation.Effect blocked partially.

NF-κB Signaling Pathway

Research has established a link between mTORC1 activation and the NF-κB signaling pathway in the context of amino acid metabolism. The mTORC1/NF-κB axis appears to modulate the rate of amino acid catabolism by regulating the expression of key enzymes.

In a study on human hepatocytes (HL-7702 cells), L-ornithine treatment was shown to increase the phosphorylation of both mTOR and NF-κB. This dual activation suggests that mTORC1 signaling is responsible for the L-ornithine-induced upregulation of certain metabolic enzymes and that NF-κB is associated with the expression of these genes. Specifically, L-ornithine treatment led to an increase in both the mRNA and protein expression levels of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.

Table 2: L-Ornithine's Influence on the mTORC1/NF-κB Axis in Human Hepatocytes This table outlines the findings from studies on human liver cells, demonstrating the coordinated activation of mTORC1 and NF-κB by L-ornithine and the downstream consequences.

Signaling Molecule / GeneRoleFinding with L-Ornithine Treatment
mTOR Master regulator of cell growth and metabolism.Increased phosphorylation.
NF-κB Transcription factor involved in inflammation and cell metabolism.Increased phosphorylation.
ODC (Ornithine Decarboxylase) Enzyme that catalyzes the first step in polyamine synthesis from ornithine.Increased mRNA and protein expression.

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the body's primary neuroendocrine system for managing stress. Activation of this axis by a stressor leads to the release of cortisol (in humans) or corticosterone (B1669441) (in rodents), which are crucial stress hormones.

Studies in animal models have demonstrated that orally administered L-ornithine can attenuate the stress response. In mice subjected to restraint stress, L-ornithine administration was found to reduce the activation of the HPA axis. This was evidenced by a significant decrease in serum corticosterone levels compared to the control group. While the precise mechanism is still under investigation, it has been suggested that these effects are not related to alterations in brain monoamine metabolism. Some clinical studies in humans have also reported that L-ornithine supplementation can reduce serum cortisol levels and the cortisol/DHEA-S (dehydroepiandrosterone sulfate) ratio, further suggesting an alleviation of HPA axis hyperactivity.

Table 3: Effect of L-Ornithine on HPA Axis Activation in a Mouse Model This table summarizes the results of a study investigating the impact of orally administered L-ornithine on a key stress marker in mice subjected to restraint stress.

Experimental GroupTreatmentKey Finding
Control GroupWaterElevated corticosterone levels post-restraint stress.
L-Ornithine GroupL-OrnithineSignificant decrease in corticosterone levels compared to the control group.

Physiological and Pathophysiological Implications

Liver Metabolism and Dysfunction

L-Ornithine is a central intermediary in the urea (B33335) cycle, a critical metabolic pathway primarily occurring in the liver that converts toxic ammonia (B1221849) into urea for excretion. nbinno.comnbinno.comwikipedia.org This process is fundamental for maintaining physiological balance, as the accumulation of ammonia is neurotoxic. nbinno.com L-Ornithine hydrochloride, by providing L-ornithine, supports this vital detoxification process. nbinno.com

Hepatic encephalopathy (HE) is a neuropsychiatric syndrome caused by severe liver dysfunction, characterized by elevated levels of ammonia in the blood (hyperammonemia). clinicaltrials.govcenterwatch.com L-ornithine L-aspartate (LOLA), a stable salt of L-ornithine and L-aspartic acid, has been extensively studied for its efficacy in managing HE by reducing ammonia levels. caringsunshine.comnih.gov LOLA is thought to exert its ammonia-lowering effects by providing substrates for both urea synthesis in the periportal hepatocytes and glutamine synthesis in the perivenous hepatocytes, skeletal muscle, and brain. clinconnect.io

Clinical trials have demonstrated the potential benefits of L-ornithine-containing compounds in patients with HE. A meta-analysis of randomized controlled trials concluded that LOLA was more effective than placebo or no intervention in improving mental state and lowering blood ammonia concentrations in patients with HE. nih.gov

One double-blind, randomized, placebo-controlled trial investigated the efficacy of intravenous LOLA in patients with cirrhosis and overt HE (grades III-IV). The study found a significantly higher rate of improvement in the grade of HE in the LOLA group compared to the placebo group. nih.gov

OutcomeLOLA Group (n=70)Placebo Group (n=70)p-value
Improvement in HE grade at day 592.5%66%<0.001
Time to recovery (days)2.70 ± 0.463.00 ± 0.870.03
28-day mortality16.4%41.8%0.001
Reduction in blood ammoniaSignificantLess significant-
Reduction in IL-6 and TNF-αSignificantLess significant-
Table 1: Efficacy of Intravenous L-Ornithine L-Aspartate (LOLA) in Overt Hepatic Encephalopathy. nih.gov

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH), are increasingly prevalent chronic liver conditions. nih.govnih.gov Research suggests that L-ornithine L-aspartate (LOLA) may have hepatoprotective properties in these conditions. nih.govnih.govgastro-j.ruresearchgate.netd-nb.info

A multicenter, randomized clinical trial demonstrated that 12 weeks of treatment with oral LOLA resulted in a dose-dependent reduction in the activities of liver enzymes and triglycerides, along with significant improvements in the liver/spleen computed tomography (CT) ratio in patients with NAFLD/NASH. nih.govgastro-j.ruresearchgate.net The proposed mechanisms for these beneficial effects, beyond ammonia reduction, include the metabolic conversion of L-ornithine and L-aspartate into L-glutamine, L-arginine, and glutathione, which have roles in preventing lipid peroxidation and possess anti-inflammatory and antioxidant properties. nih.govgastro-j.ruresearchgate.net

ParameterEffect of Oral LOLA (12 weeks)
Liver Enzyme ActivitiesDose-dependent reduction
Serum TriglyceridesDose-dependent reduction
Liver/Spleen CT RatioSignificant improvement
Table 2: Effects of Oral L-Ornithine L-Aspartate (LOLA) in Patients with NAFLD/NASH. nih.govgastro-j.ruresearchgate.net

Muscle Metabolism and Sarcopenia

Sarcopenia, the progressive loss of skeletal muscle mass and function, is a common complication of chronic liver disease and is associated with a poor prognosis. nih.govmdpi.com Hyperammonemia is believed to play a direct role in the development of sarcopenia by increasing the expression of myostatin, which inhibits muscle growth, and promoting muscle protein breakdown. nih.gov

L-Ornithine has been investigated for its potential to counteract muscle wasting by stimulating muscle protein synthesis and promoting muscle regeneration. metwarebio.com Studies suggest that L-ornithine supplementation may increase the secretion of growth hormone, an anabolic hormone that can promote muscle growth. scirp.orgnutrientjournal.comresearchgate.netnii.ac.jp One study found that this compound ingestion significantly increased serum growth hormone levels after strength training in young men. scirp.orgresearchgate.netnii.ac.jp

Furthermore, clinical trials have indicated that LOLA can reduce hyperammonemia and sarcopenia in patients with cirrhosis by improving muscle protein synthesis and function. mdpi.com

Tissue Repair and Wound Healing

L-Ornithine plays a significant role in the processes of tissue repair and wound healing. caringsunshine.comnbinno.com Its contributions are linked to its role as a precursor for the synthesis of proline and polyamines, both of which are essential for cell proliferation and collagen synthesis. caringsunshine.commdpi.comnih.gov

Research in animal models has demonstrated that dietary supplementation with ornithine can enhance wound breaking strength and collagen deposition. johnshopkins.edunih.gov A study in mice found that ornithine supplementation led to increased levels of proline and ornithine in the wound fluid, which corresponded with improved wound healing. johnshopkins.edunih.gov This effect was observed to be independent of the inducible nitric oxide synthase (iNOS) pathway. johnshopkins.edunih.gov

Tissue Repair and Wound Healing

Collagen Synthesis and Deposition

L-ornithine plays a significant role in the synthesis and deposition of collagen, a critical component of the extracellular matrix essential for wound healing and tissue integrity. Research has demonstrated that supplementation with ornithine can enhance the wound healing process. In animal models, dietary ornithine supplementation has been shown to improve wound breaking strength and increase collagen deposition. nih.gov This enhancement is associated with elevated levels of proline and ornithine in the wound fluid, without a corresponding increase in arginine, citrulline, or nitric oxide metabolites. nih.gov

The mechanism underlying this effect is linked to ornithine's role as a precursor for proline, an amino acid that is a major constituent of collagen. nih.gov Studies in mice have shown that oral administration of L-ornithine leads to a rapid increase in the skin concentrations of L-proline and glycine, both of which are vital for collagen formation. nih.gov Ornithine present in the extracellular space of wounds can be utilized by fibroblasts for the synthesis of proline, thereby contributing to the pool of free proline available for collagen production. nih.gov This suggests that L-ornithine supports wound healing by providing the necessary building blocks for new collagen formation.

Cell Proliferation and Differentiation in the Wound Microenvironment

The wound microenvironment is a complex and dynamic setting characterized by the proliferation and differentiation of various cell types. L-ornithine is a key player in these processes, primarily through its conversion into polyamines such as putrescine, spermidine (B129725), and spermine (B22157). These polyamines are essential for cell growth, proliferation, and differentiation. mdpi.com

In the context of wound healing, polyamines are critical for the proliferation of endothelial cells, a process vital for angiogenesis (the formation of new blood vessels). mdpi.com The synthesis of these crucial molecules is dependent on the availability of ornithine. Research has shown that inhibiting the enzymatic pathways that produce ornithine, namely the arginase and ornithine aminotransferase (OAT) pathways, can significantly deplete cellular levels of ornithine and consequently, the polyamines putrescine and spermidine. mdpi.com This highlights the importance of L-ornithine in supporting the cellular activities necessary for tissue repair.

Table 1: Effect of Arginase and OAT Inhibition on Polyamine Precursors in Endothelial Cells

TreatmentCellular Ornithine Concentration (% decrease)Cellular Putrescine Concentration (% decrease)Cellular Spermidine Concentration (% decrease)
Arginase Inhibitor (Nor-NOHA)17%65%74%
OAT Inhibitor (Gabaculine)96%32%42%

Data derived from a study on the intracellular sources of ornithine for polyamine synthesis in endothelial cells. mdpi.com

Neurological and Cognitive Functions

L-ornithine has been investigated for its effects on the central nervous system, with studies suggesting a role in modulating stress responses, improving sleep quality, and potential applications in neurodegenerative conditions.

Stress Markers and Sleep Quality

Clinical research has indicated that L-ornithine supplementation may alleviate stress and enhance sleep quality. In a randomized, double-blind, placebo-controlled study involving healthy workers experiencing slight stress and fatigue, daily intake of L-ornithine was found to have beneficial effects. nih.gov The study reported a significant decrease in serum cortisol levels and the cortisol/dehydroepiandrosterone-sulfate (DHEA-S) ratio in the L-ornithine group compared to the placebo group. nih.gov Subjectively, participants in the L-ornithine group reported reduced anger and improved sleep quality. nih.govnih.gov These findings suggest that L-ornithine may help to mitigate the physiological and psychological impacts of stress.

Table 2: Effects of L-Ornithine Supplementation on Stress Markers and Sleep Quality

ParameterL-Ornithine GroupPlacebo GroupSignificance
Change in Serum CortisolDecreasedNo significant changep &lt; 0.05
Change in Cortisol/DHEA-S RatioSignificantly decreasedNo significant changep &lt; 0.05
Perceived Sleep Quality (AIS Score)ImprovedTrend towards improvementNot specified
Anger-Hostility (POMS Score)ReducedNo significant changep &lt; 0.05

AIS: Athens Insomnia Scale; POMS: Profile of Mood States. Data from a randomized controlled trial on the effects of L-ornithine on stress markers and sleep quality in healthy workers. nih.govnih.gov

Potential in Neurodegenerative Models (e.g., Parkinson's Disease)

Mitochondrial dysfunction is a key factor in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Research using in vitro models of Parkinson's disease has explored the potential of L-ornithine L-aspartate (LOLA) to protect neurons by improving mitochondrial function. johnshopkins.edu In studies using human neuroblastoma SH-SY5Y cells treated with neurotoxins like rotenone (B1679576) and 6-hydroxydopamine (6-OHDA) to mimic Parkinson's-like cellular stress, LOLA demonstrated protective effects. Specifically, LOLA was able to counteract the toxin-induced depolarization of the mitochondrial membrane, a key indicator of mitochondrial health.

Table 3: Effect of L-Ornithine L-Aspartate (LOLA) on Mitochondrial Membrane Potential in Parkinson's Disease Cell Models

Cell ModelTreatmentEffect on Mitochondrial Membrane Potential
SH-SY5Y cells + RotenoneLOLACounteracted rotenone-induced depolarization, promoting significant hyperpolarization.
SH-SY5Y cells + 6-OHDALOLACounteracted 6-OHDA-induced depolarization, promoting significant hyperpolarization.

Data from a study investigating the effects of LOLA in in vitro models of Parkinson's disease.

Immunomodulation and Inflammatory Responses

L-ornithine has been shown to exert immunomodulatory effects, particularly on T-cell responses. In vitro studies have demonstrated that L-ornithine can suppress the activation of cytotoxic T lymphocytes (CTLs). This suppressive effect is selective for the differentiation of CTL effector cells and does not significantly impact T-cell proliferation or the production of certain cytokines like interleukin-2 (B1167480) (IL-2) and gamma-interferon (IFN-γ). The timing of L-ornithine exposure appears to be critical, with the most potent suppression observed when it is introduced early in the cell culture. This suggests a potential role for L-ornithine in regulating specific arms of the immune response.

Table 4: Immunomodulatory Effect of L-Ornithine on Cytotoxic T Lymphocytes (CTLs)

ConditionEffect on CTL ActivationEffect on IL-2 and IFN-γ ProductionEffect on T-cell Proliferation
L-ornithine (9 x 10-3 M) added at day 0 or 1 of culturePractically complete suppressionNo effectNo substantial effect
L-ornithine (9 x 10-3 M) added at day 3 of cultureWeak suppressionNot specifiedNot specified

Data from a study on the suppression of cytotoxic T lymphocyte activation by L-ornithine.

Research Methodologies and Analytical Approaches for L Ornithine Hydrochloride

In vitro Model Systems

In vitro models are fundamental in elucidating the cellular and molecular mechanisms of L-Ornithine hydrochloride. These systems allow for controlled investigations into its effects on various cell types and biological processes.

Cell Culture Techniques

A diverse range of cell lines has been employed to study the multifaceted effects of this compound, from its role in metabolic pathways to its impact on cellular function and viability.

SH-SY5Y: The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model in neuroscience research for studying neurodegenerative diseases, neurotoxicity, and neuronal differentiation.

HepG2: The human hepatoma HepG2 cell line is instrumental in studying liver-specific functions. Research has shown that HepG2 cells have a deficient urea (B33335) cycle due to the absence of Ornithine Transcarbamylase and Arginase I. This characteristic makes them a useful model for investigating the effects of L-ornithine on pathways like albumin production.

CHO-K1: Chinese Hamster Ovary (CHO-K1) cells are a common model in biopharmaceutical research. These cells lack the enzyme arginase and therefore require supplementation with either putrescine or L-ornithine for healthy growth and proliferation. This auxotrophy is leveraged in studies on cell growth and recombinant protein production.

GLUTag: This murine enteroendocrine cell line is used to study the secretion of glucagon-like peptide-1 (GLP-1). L-ornithine has been shown to induce an increase in intracellular calcium concentration and stimulate GLP-1 secretion in GLUTag cells.

TR-iBRB2 and RPE-J: These cell lines are models for the inner and outer blood-retinal barrier, respectively. They are used to investigate the transport mechanisms of L-ornithine across this critical barrier.

C2C12 myotubes: This mouse myoblast cell line is a model for skeletal muscle. Studies using C2C12 myotubes have explored the role of L-ornithine in muscle growth and function.

Primary human hepatocytes: These cells, isolated directly from human liver tissue, provide a highly relevant model for studying hepatic metabolism. L-ornithine is a component of the selection medium used to purify mature human hepatocytes derived from induced pluripotent stem cells (iPSCs). Studies with isolated hepatocytes have also investigated the kinetics of ornithine uptake.

Rat brain endothelial cells: Primary cultures of these cells are crucial for studying the blood-brain barrier (BBB). They have been used to investigate the direct effects of L-ornithine on the integrity and function of the BBB.

Interactive Data Table: Cell Lines in this compound Research
Cell LineOrganismCell TypeKey Research Application
SH-SY5YHumanNeuroblastomaNeuroscience, neurodegenerative disease models
HepG2HumanHepatomaLiver function, urea cycle deficiency studies
CHO-K1HamsterOvaryCell growth, recombinant protein production
GLUTagMouseEnteroendocrineGLP-1 secretion
TR-iBRB2RatBrain Retinal BarrierL-ornithine transport studies
RPE-JRatRetinal Pigment EpitheliumL-ornithine transport studies
C2C12MouseMyoblastSkeletal muscle growth and function
Primary hepatocytesHumanHepatocyteHepatic metabolism, ornithine uptake
Brain endothelial cellsRatEndothelialBlood-brain barrier function

Co-culture and Triple Co-culture Models

To better mimic the complex cellular interactions that occur in vivo, co-culture and triple co-culture models are employed. A notable example is the triple co-culture model of the blood-brain barrier (BBB). nih.govnih.govresearchgate.netconsensus.app This model typically consists of primary rat brain endothelial cells, pericytes, and astrocytes cultured together. researchgate.net It has been utilized to assess the direct effects of L-ornithine on the integrity of the BBB, providing a more physiologically relevant system than single-cell-type cultures. nih.govnih.govresearchgate.netconsensus.app These advanced models allow for the investigation of cell-cell signaling and the combined response of the neurovascular unit to L-ornithine.

In vivo Animal Models

Animal models are indispensable for studying the systemic effects of this compound, including its metabolism, biodistribution, and physiological consequences in a whole-organism context.

Rodent Models

Wistar rats: This outbred strain of albino rats is frequently used in toxicological and metabolic studies. In the context of this compound research, Wistar rats have been used to investigate its effects on the autonomic nervous system, body weight, and food intake. nih.gov

Mice: Various strains of mice are used to study the behavioral and physiological effects of L-ornithine. Research in mice has demonstrated that oral administration of L-ornithine can influence stress responses, anxiety-like behavior, and sleep patterns. nih.govnih.govresearchgate.netmdpi.com

Hyperammonemic portacaval anastomosis rat: This surgical model involves the creation of a shunt that diverts portal blood flow away from the liver, leading to chronic hyperammonemia. nih.gov These rats are used to study the mechanisms of hepatic encephalopathy and to evaluate the therapeutic potential of compounds like L-ornithine in reducing ammonia (B1221849) levels and improving neurological function. scholaris.canih.gov

Specific Disease Induction Models

L-ornithine-induced acute pancreatitis: The intraperitoneal administration of a high dose of L-ornithine in rats is a well-established and reproducible model of severe acute necrotizing pancreatitis. nih.govresearchgate.net This model mimics many of the morphological and laboratory characteristics of the human disease, including pancreatic edema, acinar cell necrosis, and inflammation. nih.govresearchgate.netproquest.com It is considered a more severe model than that induced by L-arginine. researchgate.net This model is used to study the pathogenesis of acute pancreatitis and to investigate the systemic complications of the disease, such as blood-brain barrier dysfunction. nih.govnih.govresearchgate.net

Human Clinical Research Designs

Clinical research in humans is essential to translate preclinical findings into potential therapeutic applications for this compound. Various study designs have been employed to assess its effects in healthy volunteers and patient populations.

The most common designs are randomized, double-blind, placebo-controlled trials . nih.govmdpi.comresearchgate.netresearchgate.net This design is considered the gold standard for minimizing bias. In these studies, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the researchers know who is receiving which treatment until the study is over. The duration of these trials can range from a single day to several weeks. researchgate.netnih.gov

Another design used is the crossover study . nih.gov In this design, each participant serves as their own control, receiving both the this compound and the placebo at different times, with a "wash-out" period in between. This design can be particularly useful for reducing the impact of individual variability.

These clinical trials have investigated a range of outcomes, including the effects of this compound on:

Stress markers and sleep quality in healthy workers. nih.govresearchgate.net

Mental stress and fatigue, often using standardized stress tests like the Trier Social Stress Test (TSST). mdpi.comresearchgate.net

Physical fatigue and performance during exercise, using tools like cycle ergometers. nih.gov

Hepatic encephalopathy in patients with liver cirrhosis. clinicaltrials.gov

Interactive Data Table: Human Clinical Research Designs for this compound
Study FocusDesignKey Parameters Measured
Stress & SleepRandomized, double-blind, placebo-controlledSerum cortisol, DHEA-S, Profile of Mood States (POMS), Athens Insomnia Scale (AIS) nih.govresearchgate.net
Mental Stress & FatigueRandomized, double-blind, placebo-controlled, parallel-groupSaliva cortisol, Profile of Mood States (POMS) mdpi.comresearchgate.net
Physical FatigueDouble-blind, placebo-controlled, 2-way crossoverSerum metabolites, visual analog scale for fatigue, physical performance tests nih.gov
Overt Hepatic EncephalopathyProspective, randomized, double-blind, placebo-controlledReversal of hepatic encephalopathy

Randomized Controlled Trials

Randomized Controlled Trials (RCTs) represent a cornerstone in evaluating the effects of this compound in humans. In these studies, participants are randomly assigned to receive either this compound or a control (often a placebo) to minimize bias.

One such RCT investigated the effects of L-ornithine on stress markers and sleep quality in 52 healthy workers who reported slight stress and fatigue. nih.govresearchgate.net The participants were randomly divided into a group receiving L-ornithine or a placebo for eight weeks. nih.govresearchgate.net Another trial examined the impact of this compound on performance and ammonia metabolism during exhaustive exercise in 14 healthy young adults, utilizing a cross-over design where each participant acted as their own control. nih.gov A study involving 17 healthy volunteers assessed the effects of L-ornithine on physical fatigue using a randomized, 2-way crossover design. nih.gov Furthermore, the influence of L-ornithine on mental stress and fatigue was studied in 65 participants using the Trier Social Stress Test in a randomized, parallel-group trial. mdpi.comnih.gov

These trials are designed to provide robust evidence by comparing the outcomes of the intervention group directly against a control group, allowing researchers to attribute observed changes to the administration of this compound.

Double-Blind and Placebo-Controlled Studies

To further enhance the objectivity of clinical research, many studies on this compound employ a double-blind, placebo-controlled design. In this format, neither the participants nor the researchers know who is receiving the active supplement and who is receiving an inactive placebo. This methodology is critical for preventing participant expectation and researcher bias from influencing the results.

For instance, a study on physical fatigue was conducted as a double-blind, placebo-controlled, 2-way crossover trial where 17 volunteers were randomized to receive this compound or a placebo. nih.gov Similarly, a study on stress and sleep quality in 52 healthy adults was a randomised, double-blind, placebo-controlled clinical study. nih.gov Another investigation into mental stress and fatigue in 65 healthy individuals was also a randomized, double-blind, placebo-controlled, parallel-group trial. mdpi.comnih.gov The effect of this compound on exercise performance and ammonia metabolism was also evaluated using a double-blind, cross-over design. nih.gov These studies exemplify the gold standard in clinical research, providing high-quality evidence on the physiological effects of this compound.

Summary of Selected Double-Blind, Placebo-Controlled Trials on this compound
Study FocusNumber of ParticipantsStudy DesignKey Outcome MeasuresReference
Stress and Sleep Quality52Randomized, Double-Blind, Placebo-ControlledSerum cortisol, DHEA-S, Profile of Mood States (POMS), Athens Insomnia Scale (AIS) nih.gov
Physical Fatigue17Double-Blind, Placebo-Controlled, 2-Way CrossoverVisual analog scale for fatigue, serum metabolites (triacylglycerol, ketone bodies, free fatty acids), blood ammonia nih.gov
Mental Stress and Fatigue65Randomized, Double-Blind, Placebo-Controlled, Parallel-GroupSaliva cortisol, Profile of Mood States (POMS) mdpi.comnih.gov
Exercise Performance and Ammonia Metabolism14Double-Blind, Cross-OverExercise time, maximal oxygen uptake, plasma ammonia, plasma glutamate (B1630785) nih.gov

Biomarker Analysis in Clinical Settings

Clinical studies of this compound frequently incorporate biomarker analysis to objectively measure physiological responses. These biomarkers provide insights into the metabolic pathways affected by supplementation.

Key biomarkers analyzed in these settings include:

Stress Hormones : Serum cortisol and dehydroepiandrosterone-sulphate (DHEA-S) are measured to assess the physiological stress response. nih.gov One study found that serum cortisol levels and the cortisol/DHEA-S ratio were significantly decreased in the L-ornithine group compared to the placebo group. nih.govresearchgate.net

Metabolites of the Urea Cycle and Energy Metabolism : Blood and plasma levels of ammonia, urea, glutamate, and lactic acid are monitored, particularly in studies related to exercise and fatigue. nih.govnih.gov L-ornithine administration was found to promote lipid metabolism and activate the urea cycle, as evidenced by changes in serum triacylglycerol, ketone bodies, free fatty acids, and blood ammonia levels. nih.gov In another study, plasma ammonia concentrations were significantly higher just after and 15 minutes after exhaustion with ornithine ingestion, and plasma glutamate was also higher after exhaustion. nih.gov

Amino Acids : Plasma amino acid profiles are analyzed to confirm the absorption of ornithine and to observe its effects on other amino acids. In one study, supplementation with this compound led to minor increases in plasma aspartic acid and glutamic acid concentrations at the highest intake levels. nih.gov

These analyses are crucial for elucidating the mechanisms through which this compound exerts its effects.

Advanced Analytical Techniques

The accurate identification, quantification, and purity assessment of this compound rely on sophisticated analytical instrumentation and methods.

Mass Spectrometry (MS) and Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Mass Spectrometry (MS) is a powerful technique used for the analysis of this compound. It measures the mass-to-charge ratio of ions, allowing for precise determination of molecular weight and structural elucidation. chemicalbook.com Techniques like tandem mass spectrometry (LC/MS/MS) are employed for highly sensitive and selective quantification of ornithine in complex biological samples, such as food matrices. shimadzu.com

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS) is an advanced method used to determine the isotopic composition (e.g., ¹⁵N/¹⁴N) of specific compounds. scripps.edubris.ac.uk In this technique, the sample is first separated by gas chromatography, then combusted to convert organic compounds into simple gases (like N₂ and CO₂). The isotopic ratios of these gases are then measured by an isotope ratio mass spectrometer. scripps.edu This approach is valuable in metabolic studies to trace the fate of isotopically labeled compounds.

Stable Isotope Tracing (e.g., 13C, 15N, D-labeled this compound)

Stable isotope tracing is a fundamental research tool for studying metabolic pathways in vivo. eurisotop.com this compound can be synthesized with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (D, or ²H). medchemexpress.commedchemexpress.comeurisotop.com

Examples of commercially available labeled this compound include:

L-Ornithine-d7 hydrochloride medchemexpress.com

this compound (¹³C₅, ¹⁵N₂) eurisotop.comckisotopes.com

L-Ornithine·HCl (3,3,4,4,5,5-D₆) isotope.com

L-Ornithine·HCl (¹⁵N₂) isotope.com

L-Ornithine·HCl (5-¹³C; 4,4,5,5-D₄) isotope.com

These labeled compounds act as tracers. When introduced into a biological system, their journey through various metabolic processes can be followed using mass spectrometry or nuclear magnetic resonance (NMR). eurisotop.com This allows researchers to delineate metabolic fluxes and understand how L-ornithine is utilized and converted within the body. eurisotop.com

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the quality control of this compound. nbinno.com It is routinely used to separate, identify, and quantify the compound in raw materials and finished products. nbinno.cominnovareacademics.in

A typical HPLC method for this compound involves a reversed-phase column (e.g., Agilent Eclipse XDB-C18) with a mobile phase consisting of an aqueous buffer (like orthophosphoric acid in water) and an organic solvent (like acetonitrile). impactfactor.orgresearchgate.net Detection is often performed using a photodiode-array (PDA) detector. impactfactor.orgresearchgate.net This method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision to ensure reliable and accurate quantification and purity assessment, often confirming purity levels above 98%. nbinno.comimpactfactor.orgvwr.com

Analytical Techniques for this compound
TechniquePrimary ApplicationKey Information Provided
Mass Spectrometry (MS)Identification & QuantificationMolecular weight, structural information, concentration in biological samples. chemicalbook.comshimadzu.com
GC-C-IRMSIsotope Ratio AnalysisPrecise measurement of stable isotope ratios (e.g., ¹⁵N/¹⁴N) for metabolic studies. scripps.edubris.ac.uk
Stable Isotope TracingMetabolic Pathway AnalysisDelineation of metabolic fluxes and fate of L-ornithine in vivo. eurisotop.com
High-Performance Liquid Chromatography (HPLC)Purity Assessment & QuantificationPurity level, concentration in pharmaceutical and bulk forms, separation from impurities. nbinno.comimpactfactor.orgresearchgate.net

Spectroscopic Techniques (e.g., NMR)

Spectroscopic techniques are pivotal in the structural elucidation and analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure and dynamics. Both 1H NMR and 13C NMR spectra are used to confirm the identity and purity of the compound by identifying the chemical environment of each hydrogen and carbon atom, respectively.

In research settings, isotopically labeled variants of this compound, such as L-Ornithine·HCl (¹⁵N₂, 98%) or L-Ornithine·HCl (3,3,4,4,5,5-D₆, 98%), are employed in NMR-based studies. These labeled compounds allow researchers to probe the structure, dynamics, and binding interactions of biological macromolecules that metabolize or interact with ornithine. For instance, 1H NMR spectral data for L(+)-Ornithine hydrochloride shows characteristic peaks corresponding to its unique protons.

A study investigating the molecular interactions between L-ornithine and bovine serum albumin (BSA) utilized several spectroscopic methods. UV-Visible spectroscopy showed a hyperchromic shift upon interaction, indicating complex formation. Fluorescence spectroscopy revealed that L-ornithine quenches the intrinsic fluorescence of BSA through a static mechanism, further confirming the formation of a stable BSA-L-ornithine complex.

Technique Application in this compound Research Key Findings
1H NMR Structural confirmation and purity assessment.Provides chemical shifts and coupling constants for each proton, confirming the molecular backbone.
13C NMR Structural analysis of the carbon skeleton.Identifies the chemical environment of each carbon atom in the molecule.
Isotope-Labeled NMR Probing macromolecular structure and binding.Used with ¹⁵N or Deuterium labels to study interactions with proteins and other biological molecules.
UV-Visible Spectroscopy Analysis of interactions with proteins (e.g., BSA).A hyperchromic shift indicates the formation of a complex between L-ornithine and the protein.
Fluorescence Spectroscopy Studying protein binding mechanisms.Demonstrates static quenching of BSA's intrinsic fluorescence, indicating a stable complex formation.

Fluorometric Ammonia Assay

The fluorometric ammonia assay is a sensitive method used to quantify ammonia levels in biological samples, which is highly relevant in studies involving this compound due to its role in the urea cycle and ammonia metabolism. This assay typically involves a reaction where ammonia reacts with a specific reagent (such as o-phthaldialdehyde, OPA) to produce a fluorescent product. The intensity of the fluorescence, measured with a fluorometric microplate reader, is directly proportional to the ammonia concentration in the sample.

This technique is employed to assess the efficacy of this compound in modulating ammonia levels. For example, research has investigated the effect of this compound ingestion on ammonia metabolism during and after exercise. Studies have shown that supplementation can increase the capacity to buffer ammonia. cellbiolabs.com The fluorometric assay provides the high sensitivity required to detect subtle but significant changes in ammonia concentrations in plasma or tissue lysates following L-ornithine administration.

General Protocol for Fluorometric Ammonia Assay:

Biological samples (e.g., plasma, cell lysates) are collected.

Samples are compared against a known concentration of ammonium (B1175870) chloride standards.

A fluorescent sensor or reagent is added to both samples and standards.

After an incubation period (typically 15-30 minutes), the fluorescence is measured at specific excitation and emission wavelengths (e.g., 360 nm excitation and 415 nm emission). researchgate.net

This method offers a significant improvement in sensitivity compared to colorimetric assays, making it suitable for applications where low concentrations of ammonia need to be accurately measured. nih.gov

Confocal Microscopy and Fluorescent Dyes

Confocal microscopy, in conjunction with fluorescent dyes, is a powerful tool for visualizing cellular structures and the localization of specific molecules in studies related to this compound. This technique allows for the generation of high-resolution, three-dimensional images of cells and tissues.

In the context of L-ornithine research, these methods are not used to visualize the amino acid directly but rather its effects on cellular components and protein distribution. For instance, in a study examining the effects of L-ornithine on a blood-brain barrier (BBB) model, fluorescent staining (immunofluorescence) was used to visualize key proteins. nih.gov Researchers treated brain endothelial cells with L-ornithine and then stained for tight junction proteins like claudin-5, occludin, and ZO-1, as well as the adherens junction protein β-catenin.

The findings revealed significant alterations in the localization of these proteins. nih.gov Confocal microscopy showed discontinuity in the staining of junctional proteins and a cytoplasmic redistribution of ZO-1 and β-catenin, indicating a disruption of the barrier's integrity. nih.gov Additionally, fluorescent dyes were used to stain for cell adhesion molecules (ICAM-1 and VCAM-1) and mitochondria, revealing an elevation in VCAM-1 expression and damage to the mitochondrial network. nih.gov This approach provides direct visual evidence of the cellular-level impact of L-ornithine.

Western Blot Analysis

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. While it does not detect this compound directly, it is crucial for studying its metabolic pathways by measuring the levels of key enzymes that act upon or are influenced by ornithine. A primary target of such studies is Ornithine Decarboxylase (ODC), the rate-limiting enzyme in the synthesis of polyamines from ornithine.

Research has utilized Western blotting to investigate ODC expression in various contexts. For example, in a study of endotoxemic mice, Western blots were performed on lung tissue homogenates to assess ODC protein levels. The results showed a significant upregulation of ODC protein (a 4.05-fold increase) in response to lipopolysaccharide-induced endotoxemia. nih.gov This indicates an increased potential for L-ornithine to be converted into polyamines during inflammatory states.

Another study used Western blotting to evaluate ODC expression in peripheral blood mononuclear cells (PBMCs) from patients with pancreatic adenocarcinoma. researchgate.net The analysis revealed a 2- to 6-fold increase in ODC protein expression in patients compared to healthy controls, suggesting a role for altered ornithine metabolism in the disease. researchgate.net This method allows for the relative quantification of enzyme levels, providing insight into the functional status of metabolic pathways involving L-Ornithine.

Study Context Sample Type Target Protein Key Finding
Endotoxemia in Mice nih.govLung TissueOrnithine Decarboxylase (ODC)4.05-fold increase in ODC protein levels in endotoxemic mice compared to controls.
Pancreatic Adenocarcinoma researchgate.netPeripheral Blood Mononuclear Cells (PBMCs)Ornithine Decarboxylase (ODC)2- to 6-fold increase in ODC expression in patients compared to the control group.
Ornithine Cycle Analysis nih.govLiver ExtractsOrnithine Transcarbamylase (OTC)OTC protein levels were decreased to 60% of control levels in genetically modified mice.

Immunohistochemistry

Immunohistochemistry (IHC) is an essential technique for localizing proteins within the context of tissue architecture. Similar to Western blotting, IHC in L-ornithine research focuses on the enzymes involved in its metabolism, most notably Ornithine Decarboxylase (ODC). By using antibodies that specifically bind to ODC, researchers can visualize the distribution and abundance of this enzyme in tissue sections.

IHC has been applied to understand the role of ODC in various physiological and pathological processes. For instance, studies on endotoxemic mice used IHC to analyze lung tissue, complementing Western blot data by showing the specific cellular location of the increased ODC expression. nih.gov This helps to identify which cell types are responsible for the altered ornithine metabolism.

This technique has also been instrumental in developmental biology. In studies of the developing human brain, IHC was used to localize ODC protein. The enzyme was found in multiple neurons and the ependymal lining of ventricles, highlighting its role as a marker for proliferation and maturation processes in the central nervous system. Immunopositive neuroblasts were detected as early as the 15th week of gestation, with an increasing number of ODC-positive structures appearing in the medulla oblongata and cerebellum in subsequent weeks.

Electrophysiological Measurements (e.g., TEER, Cell Impedance)

Electrophysiological measurements, particularly Transepithelial/Transendothelial Electrical Resistance (TEER) and cell impedance, are non-invasive, quantitative methods used to assess the integrity of cellular barriers, such as epithelial and endothelial monolayers. cellqart.com These techniques are highly relevant for investigating the direct effects of substances like L-ornithine on barrier function. TEER measures the electrical resistance across a cell layer, with higher values indicating a more intact, less permeable barrier.

A key study investigated the direct effect of L-ornithine on the blood-brain barrier (BBB) using an in vitro triple co-culture model. nih.gov The integrity of the brain endothelial cell monolayer was monitored using an automated cell impedance measurement system. This system measures resistance over a range of frequencies, providing detailed information about the barrier's properties.

Parameter Description Effect of L-Ornithine on BBB Model nih.gov
Cell Impedance The measure of opposition to alternating current flow across the cell monolayer.Significantly decreased after L-ornithine treatment.
TEER A specific measurement of electrical resistance, reflecting the integrity of tight junctions.Lowered, indicating compromised barrier integrity.
Permeability The ease with which ions and molecules can cross the cellular barrier.Elevated after L-ornithine treatment.

Future Directions and Emerging Research Avenues

Systems Biology Approaches to L-Ornithine Metabolism

Systems biology, which integrates computational and high-throughput experimental techniques, is revolutionizing our understanding of L-ornithine metabolism. This approach allows for a holistic view of the complex networks in which L-ornithine participates, from the urea (B33335) cycle to its connections with other metabolic pathways. nih.govfrontiersin.org

Metabolic engineering of microorganisms like Corynebacterium glutamicum serves as a prime example of systems biology in action. nih.govresearchgate.net By creating detailed models of the organism's metabolic pathways, researchers can identify genetic targets for modification to enhance L-ornithine production. nih.govresearchgate.net These strategies include:

Reducing the formation of by-products. researchgate.net

Increasing the supply of precursor molecules like glutamate (B1630785). researchgate.net

Eliminating negative feedback inhibition mechanisms that limit L-ornithine synthesis. nih.gov

Optimizing the availability of essential cofactors. nih.gov

Modulating central metabolic pathways to direct more resources towards L-ornithine production. nih.gov

Furthermore, computational modeling is being applied to human diseases to identify metabolic dysregulations. In recent studies of Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) and Long COVID, systems biology approaches identified altered metabolic pathways, including those involving arginine and proline metabolism. omfcanada.ngo These models pointed to L-ornithine as a key metabolite in these dysregulated pathways, suggesting that a combination of L-ornithine and L-aspartate could be a potential therapeutic avenue to explore. omfcanada.ngo Such in-silico analyses are crucial for generating new hypotheses and guiding future clinical research into the therapeutic applications of L-ornithine.

Translational Research and Therapeutic Modalities

Translational research continues to explore the therapeutic potential of L-ornithine hydrochloride across a spectrum of health conditions. A primary focus remains on its role in liver health, particularly in managing conditions like hepatic encephalopathy by supporting the urea cycle's detoxification of ammonia (B1221849). nbinno.comlktlabs.com The combination of L-Ornithine and L-aspartate (LOLA) has been specifically noted for its ability to lower blood ammonia. researchopenworld.com

Emerging research is also shedding light on novel applications:

Metabolic and Fatigue-Related Conditions: Studies suggest that L-ornithine supplementation may help attenuate physical fatigue by improving the efficiency of energy consumption and promoting the excretion of ammonia. lktlabs.comnih.govresearchgate.net This is achieved by promoting lipid metabolism and activating the urea cycle. nih.gov

Neurological Health: Preclinical studies are investigating L-ornithine's potential neuroprotective effects. In in-vitro models of Parkinson's disease, L-Ornithine L-aspartate was shown to restore mitochondrial function and modulate calcium homeostasis, suggesting a potential strategy to prevent dopaminergic neuron death. mdpi.com Preliminary studies have also suggested potential cognitive benefits, such as alleviating mental fatigue. mountainside-medical.com

Cardiovascular Health: In preclinical models of critical limb ischemia, L-Ornithine L-aspartate has been observed to promote angiogenesis and improve perfusion, possibly through the production of nitric oxide (NO) from its metabolic product, L-arginine. researchopenworld.commdpi.com

These diverse research areas highlight the ongoing effort to translate basic scientific understanding of L-ornithine's functions into tangible therapeutic strategies for a variety of diseases.

Investigation of this compound's Role in Microbiome-Gut-Organ Axes

The intricate communication between the gut microbiome, the intestinal barrier, and distant organs is a burgeoning field of research, with L-ornithine emerging as a key metabolic player. The gut microbiota can both produce and be influenced by amino acids like L-ornithine, impacting host health. nih.govwjgnet.com

Recent findings have illuminated several aspects of this relationship:

Microbial Production and Gut Health: Certain gut bacteria, such as Lactobacillus, can produce L-ornithine from arginine. springernature.comnih.gov This microbially-derived L-ornithine plays a crucial role in maintaining the gut mucosal barrier. springernature.comnih.govnih.gov It stimulates gut epithelial cells to produce L-kynurenine, which in turn promotes the accumulation of specific immune cells (RORγt+ IL-22+ ILC3s) that are vital for gut homeostasis. springernature.comnih.gov This demonstrates a direct crosstalk between bacterial arginine metabolism and host tryptophan metabolism in maintaining gut integrity. springernature.comnih.gov

Influence on Host Metabolism: Gut microbiota-derived L-ornithine and its metabolites, spermine (B22157) and spermidine (B129725), have been shown to help mice resist high-fat diet-induced obesity. sciety.org This effect is mediated through the promotion of anti-inflammatory macrophages. sciety.org Notably, L-ornithine levels have been found to be inversely associated with the body mass index (BMI) in obese patients. sciety.org

Modulation by L-Ornithine Supplementation: Oral administration of L-ornithine L-aspartate (LOLA) in patients with cirrhosis has been associated with distinct changes in the gut microbiome. researchgate.netmdpi.com Specifically, patients treated with LOLA showed a higher abundance of bacteria like Flavonifractor and Oscillospira, suggesting that LOLA could be a potential strategy for modulating the microbiome in liver disease. researchgate.netmdpi.com

These findings underscore the importance of the microbiome-gut-organ axis in understanding the systemic effects of L-ornithine and open new avenues for therapeutic interventions targeting the gut microbiome.

Exploration in Rare Genetic Disorders of Metabolism

L-ornithine is a central compound in the urea cycle, a critical pathway for the disposal of excess nitrogen. hmdb.camhmedical.com Consequently, genetic defects in the enzymes or transporters involved in this cycle lead to rare but serious metabolic disorders where L-ornithine metabolism is significantly perturbed. mhmedical.comnih.gov

Research in this area focuses on understanding the pathophysiology and developing treatments for these conditions:

Urea Cycle Disorders (UCDs): UCDs are a group of inherited disorders caused by a deficiency in one of the six enzymes or two transporters of the urea cycle. nih.govrarediseasesnetwork.org A prominent example is Ornithine Transcarbamylase (OTC) deficiency, the most common UCD, which results from a lack of the OTC enzyme that converts ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. nih.govrarediseases.orgchop.edu This leads to the accumulation of toxic ammonia in the blood (hyperammonemia). rarediseases.orgchop.edu Other UCDs where ornithine metabolism is central include Carbamoyl Phosphate Synthetase (CPS) deficiency and Arginase deficiency. nih.govduke.edu

Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome: This disorder is caused by mutations in the mitochondrial ornithine transporter, which impairs the movement of ornithine into the mitochondria. hmdb.ca This leads to an accumulation of ornithine in the cytoplasm and reduced capacity to detoxify ammonia, resulting in hyperornithinemia, hyperammonemia, and the presence of homocitrulline in the urine. hmdb.ca

Other Aminoacidurias: L-ornithine has also been found to be associated with other inborn errors of metabolism such as lysinuric protein intolerance and hyperdibasic aminoaciduria I. hmdb.ca

The study of these rare diseases provides crucial insights into the fundamental roles of L-ornithine in human metabolism and highlights the devastating consequences of its dysregulation. Therapeutic strategies for these disorders often involve managing ammonia levels and correcting metabolic imbalances, areas where L-ornithine-related compounds are of significant research interest. duke.edunih.gov

Table of Rare Genetic Disorders Involving L-Ornithine Metabolism

Disorder NameAbbreviationPrimary DefectKey Metabolic Feature Related to Ornithine
Ornithine Transcarbamylase DeficiencyOTC DeficiencyDeficiency of the Ornithine Transcarbamylase enzyme. rarediseases.orgImpaired conversion of ornithine to citrulline, leading to hyperammonemia. nih.gov
Hyperornithinemia-Hyperammonemia-Homocitrullinuria SyndromeHHH SyndromeDefective mitochondrial ornithine transporter. hmdb.caElevated levels of ornithine in the blood (hyperornithinemia). hmdb.ca
Carbamoyl Phosphate Synthetase DeficiencyCPS DeficiencyDeficiency of the Carbamoyl Phosphate Synthetase enzyme. duke.eduDisruption of the initial step of the urea cycle, impacting the entire pathway including ornithine's role. nih.gov
Arginase DeficiencyARG1 DeficiencyDeficiency of the Arginase 1 enzyme. nih.govImpaired breakdown of arginine into ornithine and urea. nih.gov
Lysinuric Protein IntoleranceLPIDefective transport of dibasic amino acids (lysine, arginine, ornithine). hmdb.caImpaired transport and metabolism of ornithine. hmdb.ca

Q & A

Q. What are the recommended storage and handling protocols for L-Ornithine hydrochloride in laboratory settings?

this compound should be stored at -20°C , protected from light, and under an inert nitrogen atmosphere to prevent degradation and hygroscopic absorption . For handling, use gloves and avoid inhalation or direct contact. Solutions should be prepared in sterile conditions, with sonication and warming (e.g., 50 mg/mL in water) to ensure complete dissolution .

Q. How can researchers verify the purity and structural identity of this compound?

Key analytical methods include:

  • Specific rotation : +23.3° to +25.0° (measured at 20°C in aqueous solution) .
  • pH testing : 5.0–6.0 for 10% aqueous solutions .
  • Assay by titration : Purity should exceed 99% (dry basis) with <0.02% sulfate and ammonium impurities .
  • Chromatography : HPLC or LC-MS to confirm absence of contaminants like D-isomers .

Q. What are the standard applications of this compound in cell culture and biochemical assays?

It is used as a substrate in urea cycle studies, a polyamine precursor, and a component of culture media for ammonia detoxification. Typical concentrations range from 0.1–1.0 mM in cell culture, adjusted based on experimental endpoints .

Advanced Research Questions

Q. How can isotopic labeling (e.g., L-Ornithine-[15N]) be applied to trace metabolic flux in arginine biosynthesis?

Isotopic variants like L-Ornithine-[5-15N] hydrochloride (98% atom purity) enable precise tracking of nitrogen incorporation into urea cycle intermediates. Methodological steps include:

  • Administering the labeled compound in vitro or in vivo.
  • Using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify isotopic enrichment in metabolites like citrulline or arginine .
  • Validating tracer stability under experimental conditions (e.g., pH, temperature) .

Q. What experimental design considerations are critical for human trials investigating this compound’s effects on exercise-induced hyperammonemia?

  • Dosing regimen : Studies use 2–6 g/day orally, timed pre-/post-exercise to modulate ammonia clearance .
  • Control groups : Placebo-controlled designs with crossover protocols to account for individual variability .
  • Endpoint selection : Plasma ammonia levels, urea cycle intermediates, and performance metrics (e.g., cycle ergometer tests) .
  • Sample size : ≥10 participants per group to achieve statistical power, as seen in prior trials .

Q. How can contradictory findings between studies on this compound’s hormonal and metabolic effects be resolved?

For example, Demura et al. (2010) reported increased growth hormone secretion post-exercise , while other studies found no significant impact on recovery . To reconcile discrepancies:

  • Compare dosage differences (e.g., 2 g vs. 6 g).
  • Analyze subject demographics (e.g., trained vs. untrained individuals).
  • Standardize exercise protocols (e.g., anaerobic vs. aerobic intensity) .
  • Conduct meta-analyses or replication studies with larger cohorts.

Methodological Tables

Q. Table 1: Isotopic Variants of this compound

Isotope FormCAS NumberPuritySolubilityApplication Example
L-Ornithine-[5-15N]98% atom 15NWater, methanol Arginine biosynthesis flux
L-Ornithine-[13C5,15N2]98% CPWater Multi-tracer metabolic studies

Q. Table 2: Key Analytical Specifications

ParameterMethodAcceptable RangeReference
Specific rotationPolarimetry+23.3° to +25.0°
pH (10% solution)Potentiometry5.0–6.0
Heavy metals (as Pb)ICP-MS≤0.001%

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L-Ornithine hydrochloride

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